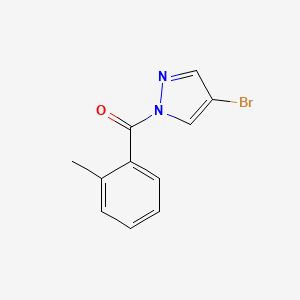

![molecular formula C20H26N4O3 B5554535 2-{2-[4-(苯甲氧基)哌啶-1-基]-2-氧代乙基}-5-(二甲氨基)嘧啶并[3,2-h]-3(2H)-酮](/img/structure/B5554535.png)

2-{2-[4-(苯甲氧基)哌啶-1-基]-2-氧代乙基}-5-(二甲氨基)嘧啶并[3,2-h]-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step processes, including nucleophilic substitutions, cyclizations, and functional group transformations. For example, compounds with similar structural features have been synthesized using low-temperature aryl bromide-to-alcohol conversions and intramolecular Friedel-Crafts strategies, highlighting the intricate methodologies required to construct such molecules (Wijtmans et al., 2004). These synthetic approaches underscore the importance of precise reaction conditions and the selection of appropriate reagents and catalysts.

Molecular Structure Analysis

The molecular structure of organic compounds is pivotal in determining their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly employed techniques for elucidating structures, providing insights into the spatial arrangement of atoms and the conformational dynamics of molecules. Studies involving similar compounds have detailed the conformational preferences and molecular orientations that influence their reactivity and interactions with biological targets (Pfaffenrot et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyridazinone derivatives often exploit the nucleophilic character of the nitrogen atom and the electrophilic potential of the carbonyl group. These compounds participate in various reactions, including cycloadditions, substitutions, and redox processes, which can be manipulated to introduce new functional groups or modify the molecular scaffold (Gaby et al., 2003). The reactivity patterns of these molecules are crucial for designing synthetic routes to new derivatives with desired properties.

科学研究应用

抗雌激素特性

- 雌激素受体结合:对该化合物的类似物对其对雌激素受体和抗雌激素特异性结合位点的亲和力进行了评估。对位取代的醚,特别是 2-哌啶乙氧基类似物,表现出有效的抗雌激素特性,在啮齿动物模型中优于他莫昔芬。这将这些化合物定位为抗雌激素疗法的潜在候选物 (Sharma 等,1990)。

抗氧化特性

- 断链抗氧化剂:该化合物的衍生物,特别是 2,4-二甲基-6-(二甲氨基)-3-吡啶醇,已被合成并研究其抗氧化特性。一些衍生物被确定为有机溶液中高效的酚类断链抗氧化剂 (Wijtmans 等,2004)。

药理学研究

- 食欲素受体拮抗作用:该化合物的衍生物 GSK1059865,一种选择性食欲素-1 受体 (OX1R) 拮抗剂,在大鼠暴饮暴食模型中进行了评估。该研究表明 OX1R 机制在控制暴饮暴食中的潜力,表明此类化合物具有治疗意义 (Piccoli 等,2012)。

合成和反应性

- 杂环化学:该化合物的衍生物已用于合成各种杂环结构,展示了其在有机合成中的多功能性。这包括苯并噻吩的合成,它已显示出抗肿瘤和抗氧化活性 (Bialy 和 Gouda,2011)。

- 尿激酶受体靶向:在一项针对尿激酶受体的研究中,该化合物的衍生物显示出抑制乳腺癌转移的潜力。这突出了该化合物在癌症研究中的应用 (Wang 等,2011)。

作用机制

安全和危害

未来方向

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this class of compounds is likely to continue to be a focus of research in medicinal chemistry . The compound you mentioned could potentially be explored for various therapeutic applications, depending on its specific biological activities.

属性

IUPAC Name |

5-(dimethylamino)-2-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-22(2)17-12-19(25)24(21-13-17)14-20(26)23-10-8-18(9-11-23)27-15-16-6-4-3-5-7-16/h3-7,12-13,18H,8-11,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCVYULSXQUQJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)N(N=C1)CC(=O)N2CCC(CC2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

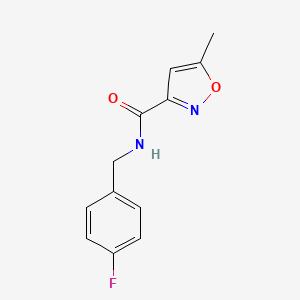

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

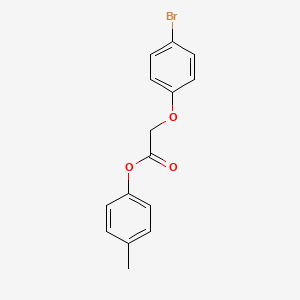

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

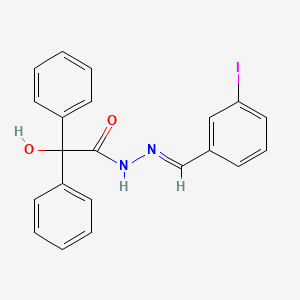

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![N-1-oxaspiro[4.4]non-3-yl-4-[(propylamino)sulfonyl]benzamide](/img/structure/B5554528.png)

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)